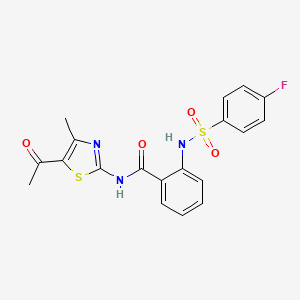

N-(5-acetyl-4-methylthiazol-2-yl)-2-(4-fluorophenylsulfonamido)benzamide

Description

Properties

IUPAC Name |

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-[(4-fluorophenyl)sulfonylamino]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16FN3O4S2/c1-11-17(12(2)24)28-19(21-11)22-18(25)15-5-3-4-6-16(15)23-29(26,27)14-9-7-13(20)8-10-14/h3-10,23H,1-2H3,(H,21,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHZMKISAMQGLKQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)NC(=O)C2=CC=CC=C2NS(=O)(=O)C3=CC=C(C=C3)F)C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16FN3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-acetyl-4-methylthiazol-2-yl)-2-(4-fluorophenylsulfonamido)benzamide typically involves multiple steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

Acetylation: The thiazole ring is then acetylated using acetic anhydride in the presence of a base such as pyridine.

Sulfonamide Formation: The sulfonamide linkage is formed by reacting the acetylated thiazole with 4-fluorobenzenesulfonyl chloride in the presence of a base like triethylamine.

Amidation: Finally, the benzamide moiety is introduced through an amidation reaction, typically using benzoyl chloride and a suitable amine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The thiazole ring can undergo oxidation reactions, potentially forming sulfoxides or sulfones.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under the influence of strong nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Biological Activities

Research has indicated that N-(5-acetyl-4-methylthiazol-2-yl)-2-(4-fluorophenylsulfonamido)benzamide exhibits several promising biological activities:

Anticancer Activity

Studies have shown that this compound can inhibit the proliferation of various cancer cell lines. For instance, it has been evaluated against human colorectal carcinoma (HCT116) and other cancer lines, demonstrating significant cytotoxic effects. The mechanism of action may involve modulation of the NF-kB signaling pathway, which is crucial in cancer cell survival and proliferation.

Antimicrobial Properties

The compound has also been assessed for its antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains. The presence of the thiazole ring is believed to enhance its antimicrobial efficacy, making it a candidate for further development as an antimicrobial agent .

Table 1: Summary of Biological Activities

| Activity Type | Test Organisms/Cell Lines | Observed Effects | Reference |

|---|---|---|---|

| Anticancer | HCT116 | Significant cytotoxicity (IC50 < 10 µM) | |

| Antimicrobial | Various bacterial strains | MIC values indicating strong activity |

Notable Research Findings

- Anticancer Studies : In vitro studies demonstrated that this compound exhibited IC50 values lower than standard chemotherapeutic agents, suggesting its potential as an effective anticancer drug.

- Antimicrobial Efficacy : The compound showed significant antimicrobial effects against multiple strains, indicating its broad-spectrum potential .

Mechanism of Action

The mechanism of action of N-(5-acetyl-4-methylthiazol-2-yl)-2-(4-fluorophenylsulfonamido)benzamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, inhibiting their activity. The fluorophenyl group may enhance binding affinity through hydrophobic interactions, while the thiazole ring can participate in π-π stacking interactions.

Comparison with Similar Compounds

Similar Compounds

- N-(5-acetyl-4-methylthiazol-2-yl)-2-(4-chlorophenylsulfonamido)benzamide

- N-(5-acetyl-4-methylthiazol-2-yl)-2-(4-bromophenylsulfonamido)benzamide

- N-(5-acetyl-4-methylthiazol-2-yl)-2-(4-methylphenylsulfonamido)benzamide

Uniqueness

Compared to its analogs, N-(5-acetyl-4-methylthiazol-2-yl)-2-(4-fluorophenylsulfonamido)benzamide is unique due to the presence of the fluorine atom, which can significantly influence its biological activity and chemical reactivity. Fluorine atoms can enhance the metabolic stability of the compound and improve its binding affinity to biological targets.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Biological Activity

N-(5-acetyl-4-methylthiazol-2-yl)-2-(4-fluorophenylsulfonamido)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article provides a detailed overview of its biological activity, including synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound features a thiazole ring, an amide linkage, and a sulfonamide group, which are known to influence its biological properties. The structural formula can be represented as follows:

Synthesis

The synthesis of this compound typically involves:

- Formation of the thiazole moiety through the reaction of 5-acetyl-4-methylthiazole with appropriate reagents.

- Coupling with sulfonamide derivatives to form the final product.

Anticancer Properties

Research indicates that compounds containing thiazole rings exhibit significant anticancer activity. In particular, this compound has been evaluated for its ability to inhibit cancer cell proliferation.

- Mechanism of Action : The compound inhibits CDK9-mediated RNA polymerase II transcription, leading to reduced expression of anti-apoptotic proteins such as Mcl-1, which is crucial in cancer cell survival . This mechanism suggests potential use in treating various cancers, including leukemia.

Neuropharmacological Activity

The compound's thiazole component is also associated with neuroprotective effects. It has been studied for its potential as an acetylcholinesterase (AChE) inhibitor, which is relevant in the context of Alzheimer's disease.

- In vitro Studies : In assays measuring AChE inhibition, related compounds have shown promising results, suggesting that modifications to the thiazole structure could enhance this activity .

Structure-Activity Relationship (SAR)

The SAR analysis reveals that modifications on the thiazole ring and the sulfonamide group significantly affect biological activity. For instance:

| Modification | Effect on Activity |

|---|---|

| Substitution at C5 of thiazole | Enhances CDK9 inhibition |

| Variation in sulfonamide group | Alters AChE inhibitory potency |

Case Studies

Several case studies highlight the efficacy of similar thiazole-based compounds:

- CDK9 Inhibition : A study demonstrated that a related thiazole derivative exhibited nanomolar Ki values against CDK9, showing over 80-fold selectivity compared to CDK2. This selectivity is crucial for minimizing side effects in therapeutic applications .

- Neuroprotection : Another study focused on thiazole derivatives showed significant AChE inhibition with IC50 values comparable to established drugs used in Alzheimer’s treatment. This suggests that further development of this compound could lead to effective neuroprotective agents .

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.